molecular formula C14H10BrNO2 B3056608 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole CAS No. 728-21-2

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole

Katalognummer: B3056608
CAS-Nummer: 728-21-2
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: LIEUUAXXKPVLMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole is an organic compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position of the phenyl ring, and a benzisoxazole core structure. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylboronic acid and 5-bromo-2,1-benzisoxazole.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 5-bromo-2,1-benzisoxazole.

Industrial Production Methods

Industrial production of 5-Bromo-3-(4-methoxyphenyl)-2,

Biologische Aktivität

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole is a compound belonging to the benzisoxazole class, recognized for its diverse biological activities. This article explores its potential applications in medicinal chemistry, including its mechanism of action, synthesis methods, and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₀BrN₁O₂, with a molecular weight of approximately 304.14 g/mol. The compound features a benzisoxazole core with a bromine atom at the 5-position and a methoxy group at the para position of the phenyl ring. This unique structure enhances its reactivity and potential biological activity.

Anticancer Properties

Research indicates that benzisoxazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific enzymes and receptors involved in cancer pathways. For instance, related isoxazole derivatives have demonstrated cytotoxic effects on breast cancer (MCF-7) cells, with IC₅₀ values ranging from 8.75 µM to 15.33 µM .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may interact with histone deacetylases (HDACs), which play a crucial role in cancer cell regulation. The binding affinity of the compound is enhanced by the presence of the bromine atom and methoxy group, contributing to its effectiveness in modulating enzyme activity .

Antimicrobial Activity

Benzisoxazoles are also known for their antimicrobial properties. The structural features of this compound suggest potential efficacy against various bacterial and fungal strains. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results in inhibiting microbial growth.

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The compound's ability to bind effectively to these targets is influenced by its chemical structure, particularly the bromine and methoxy substitutions.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Condensation Reactions : Utilizing nitroarenes and benzylic C–H acids under aprotic conditions.
  • Substitution Reactions : Formation of substituted benzisoxazoles through electrophilic aromatic substitution methods.

These methods highlight the compound's versatility in synthesis and potential for further modification to enhance biological activity .

Case Studies

Case Study 1: Anticancer Activity
A study investigated various benzisoxazole derivatives for their anticancer effects on MCF-7 breast cancer cells. Among tested compounds, those with similar structural features to this compound showed IC₅₀ values indicating significant cytotoxicity against cancer cells while being non-toxic to normal cells .

Case Study 2: Enzyme Inhibition
Research focused on the interaction between benzisoxazole derivatives and HDACs revealed that compounds structurally akin to this compound could inhibit HDAC activity effectively, suggesting potential therapeutic applications in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of selected benzisoxazole derivatives compared to this compound:

Compound NameStructureAnticancer Activity (IC₅₀)Enzyme Target
This compoundC₁₄H₁₀BrN₁O₂TBDHDACs
5-Bromo-3-phenyl-2,1-benzisoxazoleC₁₃H₈BrN₁OTBDTBD
3-Methyl-2,1-benzisoxazoleC₉H₉N₁OTBDTBD

Eigenschaften

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEUUAXXKPVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223119
Record name 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-21-2
Record name 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406614
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-3-(4-METHOXYPHENYL)-2,1-BENZISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDQ2KGY7K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 148 g of potassium hydroxide in 300 ml of anhydrous methanol at 0° C. was added 21.3 g (0.145 mole) of 4-methoxy phenylacetonitrile. The mixture was stirred at 0° C. for 10 min. and then a solution of 25.4 g (0.126 mol) of p-bromo nitrobenzene in 300 ml of tetrahydrofuran and methanol (1:2) was slowly added over a period of 1 h. The deep purple mixture was continuously stirred and maintained at 0°-5° C. during addition. The temperature was then raised to 55° C. using a hot water bath and reaction mixture was stirred for another 3 h. On cooling, the reaction mixture was poured into 1500 ml of water, and the brown precipitate was separated by suction filtration. The product was washed twice with water followed by cold methanol. The yellow solid so obtained was recrystallized twice from methanol to give needle like light yellow crystals. Yield 19.5 g (51%). mp 137.1° C. Anal. calcd. for C14H10NO2Br: c, 55.29; H, 3.31; N, 4.61. Found: C, 54.99; H, 3.14; N, 4.62.
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 2
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 5
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 6
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.